![molecular formula C9H4F7NO B1390448 2-Fluoro-4,6-bis(trifluoromethyl)benzamide CAS No. 1017778-38-9](/img/structure/B1390448.png)
2-Fluoro-4,6-bis(trifluoromethyl)benzamide
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzamide core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The process begins with 2-fluoro-4,6-bis(trifluoromethyl)benzoic acid.
Acyl Chlorination: The benzoic acid is treated with a chlorinating agent in the presence of an acid-binding agent to form 2-fluoro-4,6-bis(trifluoromethyl)benzoyl chloride.
Amidation: The benzoyl chloride is then reacted with an aminating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The presence of the amide group allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHFN O
Molecular Weight : 213.13 g/mol
The presence of multiple fluorine atoms enhances the compound's electronic properties, making it reactive and suitable for diverse applications.
Chemistry
- Building Block for Synthesis : 2-Fluoro-4,6-bis(trifluoromethyl)benzamide serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.
Biology
- Enzyme Interaction Studies : The compound is instrumental in studying enzyme interactions and protein-ligand binding due to its ability to inhibit certain enzymes by occupying their active sites. This characteristic is vital for understanding biochemical pathways and developing enzyme inhibitors.
- Biological Activity : In vitro studies have shown that this compound exhibits anticancer properties, with an IC value of approximately 1.5 µM against human colorectal carcinoma cells. In vivo studies also indicate reduced tumor growth rates in animal models treated with this compound.
Medicine
- Pharmacological Investigations : The compound is being explored for its potential anti-inflammatory and anticancer activities. Its unique structure may contribute to developing new drugs targeting specific diseases. The mechanism of action involves inhibiting specific molecular targets that could lead to therapeutic benefits in cancer treatment.
Industry
- Advanced Materials Development : Due to its stability and reactivity, this compound is used in creating advanced materials such as polymers and coatings. These applications benefit from the compound's unique chemical properties and its ability to enhance material performance.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, studies reported significant inhibitory effects on human colorectal carcinoma cells.
In Vivo Studies
Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting promising therapeutic potential in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzamide
- 2,4-Bis(trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-4,6-bis(trifluoromethyl)benzamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic properties. These properties influence its reactivity and interactions with other molecules, making it particularly useful in applications where precise control over chemical behavior is required .
Biological Activity
2-Fluoro-4,6-bis(trifluoromethyl)benzamide (CAS No. 1017778-38-9) is an aromatic compound notable for its unique chemical structure featuring fluorine and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
- Molecular Formula : C8H5F4N O
- Molecular Weight : 213.13 g/mol
The presence of multiple fluorine atoms significantly influences the electronic properties of the compound, enhancing its reactivity and interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Activity : Studies have reported that this compound can inhibit tumor growth by interfering with specific signaling pathways associated with cancer proliferation.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to active sites of certain enzymes, blocking their activity and subsequently affecting various biochemical pathways involved in inflammation and cancer progression.
- Protein-Ligand Interactions : Its unique structure allows it to interact selectively with proteins implicated in disease processes, leading to altered cellular responses.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 1.5 µM against human colorectal carcinoma cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential effectiveness in a therapeutic setting.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages:
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | 1.5 | Anticancer |
2-Fluoro-6-(trifluoromethyl)benzamide | Structure | 2.0 | Anticancer |
2-(Trifluoromethyl)benzamide | Structure | 3.0 | Anti-inflammatory |
This table illustrates that this compound exhibits superior potency compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCWHQLKXFFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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